4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine
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Overview
Description
4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine is an organofluorine compound that belongs to the class of amino acids It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the electrophilic fluorination of a suitable precursor, such as 4-chloro-3-(trifluoromethyl)-DL-phenylalanine, using a fluorinating agent like Selectfluor. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Incorporated into peptides and proteins to study their structure and function, as the fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine exerts its effects is primarily through its interaction with biological macromolecules. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, altering their conformation and activity. This compound can also act as a bioisostere, replacing hydrogen or methyl groups in biologically active molecules to modulate their properties and enhance their efficacy.
Comparison with Similar Compounds
4-Fluoro-DL-phenylalanine: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)-DL-phenylalanine: Lacks the fluorine atom at the 4-position, affecting its interaction with biological targets.
4-Chloro-3-(trifluoromethyl)-DL-phenylalanine: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
Uniqueness: 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct electronic and steric effects. These properties make it a valuable tool in medicinal chemistry for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKURDBSSRLCLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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